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Compound of Interest

Compound Name: Crinamine

Cat. No.: B1198835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico pharmacological

studies conducted on Crinamine, a crinine-type alkaloid with significant therapeutic potential.

This document details the computational methodologies, summarizes key quantitative findings,

and visualizes the molecular interactions and signaling pathways influenced by this natural

compound.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in silico and related in vitro

studies of Crinamine, providing a clear comparison of its activity against various molecular

targets.

Table 1: Inhibitory Activity of Crinamine
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Target Protein IC50 Value (µM)
Binding Energy
(kcal/mol)

Reference

Monoamine Oxidase

B (MAO-B)
0.014

Not explicitly stated,

but noted as the best

among tested

alkaloids

[1]

Hypoxia-Inducible

Factor-1α (HIF-1α)
2.7

Not Applicable (Cell-

based assay)
[2][3]

Acetylcholinesterase

(AChE)
461 Not Available

Table 2: Predicted ADMET Properties of Crinamine (SwissADME)
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Property Value/Prediction Interpretation

Physicochemical Properties

Molecular Formula C17H19NO4

Molecular Weight 301.34 g/mol Fulfills Lipinski's rule (<500)

LogP (Consensus) 2.15
Optimal lipophilicity for drug-

likeness

Water Solubility Soluble Favorable for absorption

Pharmacokinetics

GI Absorption High
Good oral bioavailability

predicted

Blood-Brain Barrier (BBB)

Permeant
Yes Potential for CNS activity

P-glycoprotein (P-gp)

Substrate
No

Low potential for efflux-

mediated resistance

CYP1A2 inhibitor No
Low potential for drug-drug

interactions

CYP2C19 inhibitor Yes
Potential for drug-drug

interactions

CYP2C9 inhibitor Yes
Potential for drug-drug

interactions

CYP2D6 inhibitor Yes
Potential for drug-drug

interactions

CYP3A4 inhibitor No
Low potential for drug-drug

interactions

Drug-Likeness

Lipinski's Rule of Five Yes (0 violations)
Good oral bioavailability

predicted
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Bioavailability Score 0.55
Indicates good drug-like

properties

Experimental Protocols for In Silico Studies
This section details the methodologies for the key in silico experiments performed on

Crinamine.

Molecular Docking with AutoDock Vina
Molecular docking studies have been crucial in elucidating the binding mode of Crinamine with

its molecular targets, particularly Monoamine Oxidase B (MAO-B).

Protocol:

Ligand Preparation: The 3D structure of Crinamine is prepared by adding polar hydrogens

and assigning appropriate atomic charges. The rotatable bonds are defined to allow for

conformational flexibility during docking.

Receptor Preparation: The crystal structure of the target protein (e.g., MAO-B, PDB ID:

2BYB) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands

are typically removed. Polar hydrogens are added, and partial charges are assigned to the

protein atoms. The protein is treated as a rigid entity in most standard docking protocols.

Grid Box Definition: A grid box is centered on the active site of the receptor. The dimensions

of the grid box are set to be large enough to encompass the entire binding pocket, allowing

the ligand to move and rotate freely within this defined space.

Docking Execution: The docking simulation is performed using AutoDock Vina. The software

employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations

and orientations within the receptor's active site. The scoring function within AutoDock Vina

estimates the binding affinity for each pose.

Analysis of Results: The resulting docked poses are ranked based on their binding energies.

The pose with the lowest binding energy is typically considered the most favorable. The

interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic
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interactions, are then analyzed to understand the molecular basis of binding. For Crinamine
and MAO-B, key interacting residues include Leu171, Ile199, Tyr326, and Tyr435.

ADMET Prediction with SwissADME
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

properties is a critical step in early-stage drug discovery to assess the drug-like potential of a

compound.

Protocol:

Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string of

Crinamine is submitted to the SwissADME web server.

Calculation: The server calculates a wide range of physicochemical descriptors,

pharmacokinetic properties, and drug-likeness parameters.

Output Analysis: The results are presented in a comprehensive table (as summarized in

Table 2). Key parameters to consider include:

Lipinski's Rule of Five: To assess oral bioavailability.

GI Absorption and BBB Permeability: To predict the compound's ability to be absorbed and

cross biological barriers.

Cytochrome P450 (CYP) Inhibition: To identify potential drug-drug interactions.

Solubility and LogP: To understand the compound's physicochemical behavior.

Bioavailability Score: A composite score that predicts the likelihood of a compound having

good oral bioavailability.

Visualizing Molecular Interactions and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key in silico

findings related to Crinamine's mechanism of action.

Molecular Docking Workflow
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This diagram outlines the typical workflow for performing a molecular docking study.

Preparation

Ligand Preparation
(Crinamine)

Grid Box Definition
(Active Site)

Receptor Preparation
(e.g., MAO-B)

Molecular Docking
(AutoDock Vina)

Analysis of Results
(Binding Energy & Interactions)

Click to download full resolution via product page

A simplified workflow for molecular docking studies.

Crinamine's Inhibition of the PI3K/AKT Signaling
Pathway
In silico evidence, supported by in vitro studies, suggests that Crinamine exerts its anticancer

effects in part by downregulating key genes and inhibiting the PI3K/AKT signaling pathway.
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PI3K/AKT Signaling Pathway
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Crinamine's inhibitory effect on the PI3K/AKT pathway.

This in-depth technical guide provides a solid foundation for understanding the in silico

pharmacological profile of Crinamine. The presented data and methodologies can serve as a

valuable resource for researchers and scientists in the field of drug discovery and

development, facilitating further investigation into the therapeutic potential of this promising

natural compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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